molecular formula C15H14ClNO3S2 B2910264 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid CAS No. 1261158-82-0

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Cat. No.: B2910264
CAS No.: 1261158-82-0
M. Wt: 355.85
InChI Key: KGXHVHSLPHBMDE-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a useful research compound. Its molecular formula is C15H14ClNO3S2 and its molecular weight is 355.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid, has been found to interact with several targets. The primary targets include Lethal factor (Bacillus anthracis) , Botulinum neurotoxin type A2 (Clostridium botulinum) , and Low molecular weight phosphotyrosine protein phosphatase (Homo sapiens) . These targets play crucial roles in various biological processes, including bacterial virulence, neurotoxicity, and cellular signaling respectively .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits the Lethal factor of Bacillus anthracis, a key virulence factor of the bacterium . Similarly, it inhibits the Botulinum neurotoxin type A2, a potent neurotoxin produced by Clostridium botulinum . It also inhibits the Low molecular weight phosphotyrosine protein phosphatase, a key enzyme involved in cellular signaling .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting the Lethal factor, it disrupts the virulence of Bacillus anthracis . By inhibiting the Botulinum neurotoxin, it prevents the neurotoxic effects of the toxin . By inhibiting the Low molecular weight phosphotyrosine protein phosphatase, it modulates cellular signaling pathways .

Result of Action

The compound’s action results in the inhibition of its targets, leading to modulation of their associated biological processes . This includes reduced virulence of Bacillus anthracis, prevention of neurotoxic effects of Botulinum neurotoxin, and modulation of cellular signaling pathways .

Properties

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-5-3-4-6-10(9)16/h3-8,12H,1-2H3,(H,19,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXHVHSLPHBMDE-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.